Aluminum cerium oxide (AlCeO3)

Description

Structure

2D Structure

Properties

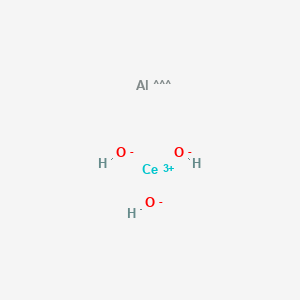

Molecular Formula |

AlCeH3O3 |

|---|---|

Molecular Weight |

218.120 g/mol |

InChI |

InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |

InChI Key |

VXLGWCOZCKOULK-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al].[Ce+3] |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum Cerium Oxide Materials

Sol-Gel Synthesis Routes for AlCeO3

The sol-gel method is a versatile, low-temperature chemical approach used to produce solid materials from small molecules. mdpi.comnih.gov The process involves the transition of a system from a liquid "sol" (typically a colloidal solution of precursors) into a solid "gel" phase. mdpi.com For AlCeO3, this typically involves the hydrolysis and condensation of aluminum and cerium precursors, such as metal alkoxides or salts, in a solvent. smolecule.comnih.gov

The key advantages of the sol-gel technique are the ability to achieve a high degree of homogeneity due to mixing at the molecular level, and precise control over the material's final microstructure. mdpi.com The process generally follows these steps: formation of a stable sol from precursors, gelation via a polycondensation reaction, aging of the gel, and finally drying and calcination to yield the crystalline oxide. mdpi.com The Pechini method, a variation of the sol-gel technique, uses a chelating agent like citric acid to form complexes with the metal cations, which are then polymerized with a polyhydroxy alcohol such as ethylene (B1197577) glycol, leading to a uniformly distributed gel that can be calcined to form the desired oxide. nih.gov This approach can lower the required calcination and sintering temperatures compared to solid-state reaction methods. nih.gov

| Parameter | Description | Typical Values/Agents | Impact on Product |

| Precursors | Starting chemical sources for aluminum and cerium. | Aluminum nitrate, Cerium nitrate, Metal alkoxides. smolecule.comresearchgate.net | Determines the purity and reaction pathway. |

| Solvent | The liquid medium for the reaction. | Water, Ethanol. nih.gov | Influences hydrolysis and condensation rates. |

| Chelating Agent | Forms complexes with metal ions to prevent precipitation (e.g., Pechini method). | Citric Acid. nih.gov | Ensures homogeneity of the final oxide. |

| pH | Acidity or basicity of the solution. | Controlled with agents like ammonium (B1175870) hydroxide (B78521). nih.gov | Affects hydrolysis rates and gelation time. |

| Calcination Temp. | The temperature for converting the gel to the final crystalline oxide. | >1100 °C. nih.gov | Determines crystallinity and phase purity. |

To accelerate the sol-gel process, microwave irradiation can be employed as a heating method. nih.govmdpi.com Unlike conventional heating where heat is transferred from the surface inward, microwave heating generates heat within the material itself, leading to rapid and uniform temperature increases. researchgate.netmdpi.com This results in significantly shorter synthesis times—often reducing reaction times from hours or days to minutes. rsc.org

In the context of producing oxide materials like AlCeO3, microwave-assisted sol-gel synthesis can lead to materials with high crystallinity, uniform particle size, and high specific surface area. mdpi.com The rapid heating can produce a more thermally stable precursor material and result in smaller crystallite sizes compared to conventional heating methods. researchgate.net For example, studies on related oxide systems have shown that microwave-assisted synthesis yields materials with enhanced catalytic activity, which is attributed to the unique structural properties achieved through this rapid fabrication process. rsc.orgresearchgate.net

| Method | Precursors | Heating Time | Resulting Crystallite Size | Key Advantage |

| Conventional Sol-Gel | Ce(NO₃)₃, Sm(NO₃)₃ | N/A (Calcination) | 24-29 nm | High homogeneity. |

| Microwave Sol-Gel | Ce(NO₃)₃, Sm(NO₃)₃, Aluminum Nitrate | < 15 minutes | 12-27 nm rsc.orgresearchgate.net | Rapid synthesis, smaller particle size, higher activity. researchgate.net |

Wet Impregnation Techniques for AlCeO3 Preparation

Wet impregnation is a common and straightforward method for preparing supported catalysts, where the active component is deposited onto a pre-existing support material. catalysis.blognumberanalytics.com The process involves immersing a porous support in a solution containing precursors of the desired components—in this case, soluble salts of aluminum and cerium. catalysis.blogresearchgate.net The solvent is then removed by drying, and a final calcination step converts the precursors into the desired AlCeO3 oxide phase on the support surface. catalysis.blog

The key variables in this method are the properties of the support (such as surface area and pore volume), the concentration of the precursor solution, and the drying and calcination conditions. numberanalytics.comresearchgate.net While simple and flexible, achieving a highly uniform distribution of the active phase can be challenging compared to co-precipitation or sol-gel methods. numberanalytics.com The technique known as incipient wetness impregnation is a variation where the volume of the precursor solution is just enough to fill the pores of the support, which can lead to a more controlled deposition. catalysis.blognumberanalytics.com

Thermal Decomposition Pathways for AlCeO3 Precursors

Thermal decomposition is a fundamental process in materials synthesis where a precursor compound is heated to high temperatures, causing it to break down and form a new, stable material. researchgate.netuantwerpen.be For AlCeO3, this involves the synthesis of a precursor that contains both aluminum and cerium cations in a specific ratio, which upon calcination yields the target mixed oxide. The homogeneity of the final oxide is critically dependent on the homogeneity of the precursor. researchgate.net The decomposition process typically involves several stages, including the removal of adsorbed and interlayer water, followed by dehydroxylation and the decomposition of any anions present, ultimately leading to the formation of the mixed metal oxide. researchgate.netnih.gov

A particularly effective strategy for producing highly homogeneous mixed metal oxides like AlCeO3 is through the use of Layered Double Hydroxide (LDH) precursors. frontiersin.orgrsc.org LDHs are a class of anionic clays (B1170129) with a general formula of [M(II)1−x M(III)x (OH)2]x+ [An−x/n·yH2O]x−. frontiersin.org By synthesizing an LDH containing the desired metal cations (e.g., Ni, Al, and Ce) in the hydroxide layers, a precursor with atomic-level mixing is achieved. rsc.org

The thermal decomposition of this single-source LDH precursor leads to the formation of a mixed metal oxide with exceptionally high dispersion of the metal components. frontiersin.orgrsc.org This method has been used to create highly active Ni-based catalysts supported on a perovskite-type AlCeO3 solid solution. rsc.org A Ni-Al-Ce LDH was first synthesized via co-precipitation and then calcined. The resulting catalyst demonstrated superior low-temperature activity for CO2 methanation compared to catalysts prepared by other methods like impregnation. rsc.org The enhanced performance was attributed to the favorable Ce³⁺ sites and enhanced basicity of the AlCeO3 support, which was a direct result of the homogeneous LDH precursor route. rsc.org

| Precursor | Synthesis Method | Calcination Temp. | Resulting Phase | Key Finding |

| Ni-Al-Ce LDH | Co-precipitation | 400 °C - 700 °C | Ni nanoparticles on AlCeO3 perovskite support | High CO2 conversion (83.2% at 200 °C) due to highly dispersed active sites. rsc.org |

| Zn-Al-Ce LDH | Co-precipitation | 750 °C | Zn-Al-Ce Multi-metal oxide (MMO) | Enhanced photocatalytic activity compared to Ce-free MMO. nih.gov |

| Mg-Al-Ce LDH | Co-precipitation / Impregnation | 750 °C | Mixed metal oxide | Used as catalysts for converting biodiesel by-products. frontiersin.org |

Other Advanced Fabrication Techniques for AlCeO3 Structures

Beyond the more common methods, other advanced techniques are utilized to synthesize AlCeO3 and related materials, often targeting specific morphologies or properties.

Co-precipitation: This method involves dissolving salts of the constituent metals (aluminum and cerium) in a solution and then adding a precipitating agent (e.g., a base) to cause the simultaneous precipitation of their hydroxides or other insoluble compounds. smolecule.comcatalysis.blog This technique can produce very homogeneous materials if the precipitation conditions are carefully controlled. The resulting precipitate is then washed, dried, and calcined to form the final AlCeO3 oxide.

Hydrothermal Synthesis: This technique uses high-pressure steam in an autoclave to facilitate chemical reactions in an aqueous solution at elevated temperatures (>100 °C). smolecule.com It often results in well-crystallized products without the need for a high-temperature post-calcination step, offering good control over particle size and morphology.

Electrodeposition: A method where an electrical current is passed through a solution containing ionic precursors to deposit a solid material onto an electrode. g2voptics.com This technique offers precise control over film thickness and morphology and is a mature manufacturing technology that could be adapted for creating thin films of perovskite materials like AlCeO3. g2voptics.com

Sequential Deposition: This two-step process, developed for perovskite solar cells, could be applied to AlCeO3. It involves first depositing a precursor film (e.g., an aluminum oxide framework) and then converting it to the final perovskite structure by exposing it to a solution of the second component (e.g., a cerium salt). nih.gov This method allows for better control over the final morphology compared to single-step deposition. nih.gov

Structural Elucidation of Aluminum Cerium Oxide Materials

Crystalline Phase Identification in AlCeO3 Systems

The identification of crystalline phases is a critical first step in characterizing AlCeO3 systems. Techniques such as X-ray Diffraction (XRD) are paramount in determining the crystal structure, lattice parameters, and presence of any secondary phases.

Cerium aluminate (CeAlO3) predominantly crystallizes in the perovskite structure, a specific crystal arrangement with the general formula ABO3. In this structure, the 'A' site is occupied by the larger cerium cation and the 'B' site by the smaller aluminum cation. The perovskite crystal structure consists of a framework of corner-sharing AlO₆ octahedra, with the Ce³⁺ ions located in the 12-fold coordination sites within the cuboctahedral cages formed by the octahedra. materialsproject.orgyoutube.com

At room temperature, CeAlO3 is often described by the tetragonal I4/mcm space group. materialsproject.orgaip.org This structure is a distorted variant of the ideal cubic perovskite structure. The distortion is a result of the relative sizes of the constituent ions. Electron diffraction studies have confirmed this tetragonal symmetry, revealing superlattice reflections that indicate a more complex structure than the simple cubic perovskite. aip.org

X-ray diffraction analysis is a key tool for confirming the formation of the CeAlO3 perovskite phase. The resulting diffraction patterns show distinct peaks at specific 2θ angles, which correspond to different crystal planes. For instance, prominent peaks for CeAlO3 nanoparticles have been identified at 2θ values of approximately 16.9°, 28.9°, 33.3°, 47.8°, and 56.65°, corresponding to the (100), (111), (110), (111), and (200) crystal planes, respectively. tandfonline.com The sharpness and intensity of these peaks can also signify the degree of crystallinity of the material. tandfonline.com

Below is a table summarizing the crystallographic data for tetragonal CeAlO3.

| Property | Value | Reference |

| Crystal System | Tetragonal | materialsproject.orgaip.org |

| Space Group | I4/mcm | materialsproject.orgaip.org |

| Lattice Parameter (a) | 5.3253 (5) Å | aip.org |

| Lattice Parameter (c) | 7.5860 (9) Å | aip.org |

| Unit Cell Volume | 215.13 (3) ų | aip.org |

| Theoretical Density | 6.64 g/cm³ | aip.org |

Aluminum cerium oxide can form solid solutions where the cerium ions are partially substituted by other rare-earth elements (R), such as lanthanum (La) or neodymium (Nd), creating compounds with the general formula Ce₁₋ₓRₓAlO₃. researchgate.net The formation of these solid solutions is driven by the chemical similarity and comparable ionic radii of the rare-earth elements, which allows them to substitute for each other within the perovskite lattice.

Another context for solid solution formation involves the incorporation of elements like magnesium into Al-Ce based alloys. In these metallic systems, magnesium atoms can dissolve into the aluminum matrix, leading to solid solution strengthening. researchgate.net This effect increases the lattice constant of the primary aluminum phase and enhances the material's mechanical properties by impeding dislocation movement. researchgate.net

Microstructural Analysis of AlCeO3 Composites

The microstructure of AlCeO3 and its composites—referring to the size, shape, and arrangement of its constituent grains or particles—is highly dependent on the synthesis method and subsequent processing conditions.

Bulk Ceramics: When prepared via solid-state reaction routes, CeAlO3 ceramics can exhibit a microstructure composed of randomly distributed, equiaxed grains. For ceramics sintered at 1500°C, the average grain size is observed to be around 2 µm. aip.org Within these grains, conventional transmission electron microscopy (TEM) has revealed the presence of needle-shaped ferroelastic domains, which are indicative of the material's distorted perovskite structure. aip.org

Nanoparticles: Synthesis via methods like solution combustion can produce CeAlO3 nanoparticles. tandfonline.com These nanoparticles often appear spherical and porous, with a tendency to form aggregates due to high surface energy. tandfonline.com The particle sizes for such materials have been measured to be in the range of 44 to 75 nm. tandfonline.com

Decomposition Structures: Under oxidative conditions at high temperatures, CeAlO3 can undergo a eutectoid transformation, decomposing into cerium oxide (CeO2) and aluminum oxide (Al2O3). nih.gov The resulting microstructure can feature alternating lamellae (thin layers) of CeO2 and Al2O3, indicating a cooperative growth mechanism between the two product phases. nih.gov The size of these lamellae can be controlled by processing conditions and can be as small as a few nanometers. nih.gov

Investigations of Local Atomic Environments in AlCeO3

Understanding the local atomic environment provides insight into the bonding and coordination within the AlCeO3 structure. In the tetragonal perovskite structure of CeAlO3, each atom occupies a specific coordination environment. materialsproject.org

The Cerium (Ce³⁺) ion is bonded to twelve oxygen (O²⁻) atoms, forming a CeO₁₂ cuboctahedra. The Ce-O bond distances in this arrangement are not uniform, ranging from approximately 2.51 to 2.83 Å. materialsproject.org

The Aluminum (Al³⁺) ion is bonded to six oxygen atoms, forming AlO₆ octahedra. These octahedra share corners to create the perovskite framework, and all Al-O bond lengths are equivalent at 1.89 Å. materialsproject.org

Examination of Structural Stability and Phase Transitions in AlCeO3

Cerium aluminate is known for its complex structural behavior as a function of temperature. It undergoes a unique sequence of reversible phase transitions, which have been precisely characterized using high-resolution synchrotron X-ray powder diffraction. researchgate.net

Starting from its room temperature tetragonal structure (space group I4/mcm), CeAlO3 transforms upon heating. The established sequence of transitions is:

I4/mcm (tetragonal) ↔ Imma (orthorhombic) ↔ R-3c (rhombohedral) ↔ Pm-3m (cubic) researchgate.net

The final transition to the ideal cubic perovskite structure (Pm-3m) occurs at very high temperatures. These transitions are displacive, involving subtle shifts in atomic positions and tilting of the AlO₆ octahedra rather than the breaking and reforming of chemical bonds. nih.gov

The stability of CeAlO3 is also limited under certain atmospheric conditions. When heated in an oxidizing environment, the perovskite structure is not stable and decomposes into a mixture of CeO2 and Al2O3. nih.govresearchgate.net This is a reconstructive transformation that involves the oxidation of Ce³⁺ to Ce⁴⁺. researchgate.net

The table below summarizes the known phase transitions for pure CeAlO3 and its solid solutions.

| Compound | Transition Sequence | Reference |

| CeAlO3 | I4/mcm ↔ Imma ↔ R-3c ↔ Pm-3m | researchgate.net |

| Ce₁₋ₓLaₓAlO₃ | I4/mcm ↔ Imma ↔ R-3c ↔ Pm-3m | researchgate.net |

| Ce₀.₉Nd₀.₁AlO₃ | I4/mcm ↔ I2/m ↔ Imma ↔ R-3c ↔ Pm-3m | researchgate.net |

| Ce₁₋ₓNdₓAlO₃ (x=0.3, 0.5) | I2/m ↔ Imma ↔ R-3c ↔ Pm-3m | researchgate.net |

The study of these phase transitions is crucial for defining the operational limits and potential applications of AlCeO3-based materials, particularly in environments involving high temperatures.

Electronic Structure Investigations of Aluminum Cerium Oxide

Analysis of Valence and Conduction Band Structures in AlCeO₃

The electrical and optical properties of AlCeO₃ are fundamentally determined by its electronic band structure, specifically the valence and conduction bands. The valence band maximum (VBM) and the conduction band minimum (CBM) define the band gap, a critical parameter for these applications.

Theoretical studies, often employing Density Functional Theory (DFT), are the primary means of investigating the band structure of complex oxides like AlCeO₃. For the parent oxides, α-Al₂O₃ is a well-known wide-band-gap insulator with a reported band gap of around 7.0–7.6 eV. acs.org In contrast, cerium oxides exhibit more complex electronic behavior due to the presence of localized Ce 4f electrons. Cerium dioxide (CeO₂) has an experimental band gap of approximately 3.3 to 3.6 eV. qmul.ac.uk

In the perovskite structure of AlCeO₃, the electronic states near the band gap are a hybridization of orbitals from all constituent atoms.

Valence Band: The valence band is primarily formed by the O 2p orbitals, with some contribution from Ce 4f and Al 3s/3p states. The hybridization indicates a degree of covalent character in the Al-O and Ce-O bonds.

Conduction Band: The bottom of the conduction band is typically dominated by the empty Ce 5d and Ce 4f states. The precise positioning of the highly localized Ce 4f states within the band gap is a known challenge for standard DFT calculations but is crucial as they can act as intermediate states influencing electronic transitions. qmul.ac.uk

DFT calculations on similar Ce-based perovskites, such as Ce-doped LaFeO₃, show that the introduction of cerium can introduce 4f states near the Fermi level, effectively modifying the band structure and influencing photocatalytic activity. researchgate.net For AlCeO₃, the arrangement of these bands results in an indirect band gap, similar to its parent oxide CeO₂. qmul.ac.uk The precise band gap value is subject to the computational method used but is expected to be significantly lower than that of pure Al₂O₃.

Table 4.1: Calculated Electronic Band Properties of AlCeO₃ and Related Oxides

| Compound | Calculated Band Gap (eV) | Band Gap Type | Primary VBM Contribution | Primary CBM Contribution |

|---|---|---|---|---|

| α-Al₂O₃ | ~7.6 acs.org | Direct / Indirect | O 2p | Al 3s, 3p |

| CeO₂ | ~2.35 (DFT+U) qmul.ac.uk | Indirect | O 2p, Ce 4f | Ce 4f, Ce 5d |

Note: Data for AlCeO₃ is predicted based on the properties of its constituent oxides and related perovskite structures, as direct computational studies are limited. The band gap values can vary significantly with the theoretical method employed.

Characterization of Oxidation States and Cationic Speciation (e.g., Ce³⁺ in AlCeO₃)

Cerium is notable for its ability to exist in two stable oxidation states: +3 (Ce³⁺) and +4 (Ce⁴⁺). This redox capability is central to the functionality of ceria-based materials. In the ideal stoichiometric AlCeO₃ perovskite structure, cerium is expected to be in the +3 oxidation state to maintain charge neutrality with Al³⁺ and O²⁻ ions.

However, experimental synthesis and processing conditions can lead to the presence of defects, which in turn can promote a mixed-valence state for cerium. Techniques like X-ray Photoelectron Spectroscopy (XPS) are instrumental in identifying and quantifying these oxidation states. nist.gov The XPS spectrum of the Ce 3d core level is complex due to multiplet splitting, but it provides distinct signatures for Ce³⁺ and Ce⁴⁺. thermofisher.com

Ce⁴⁺ Signature: The Ce 3d spectrum for Ce⁴⁺ typically shows a prominent peak at a high binding energy (~917 eV), which is absent for Ce³⁺. thermofisher.com

Ce³⁺ Signature: Ce³⁺ states produce characteristic peaks at lower binding energies compared to Ce⁴⁺.

Studies on cerium conversion coatings on aluminum alloys have shown that the coating predominantly consists of Ce³⁺ compounds, with some oxidation to Ce⁴⁺ occurring at the outer surface. researchgate.net In bulk AlCeO₃, the presence of Ce⁴⁺ would likely be associated with cation vacancies (e.g., aluminum vacancies) or oxygen interstitials to maintain charge balance. Conversely, the formation of oxygen vacancies is directly linked to the reduction of Ce⁴⁺ to Ce³⁺. arxiv.org The equilibrium between these states is a key aspect of the material's defect chemistry.

Table 4.2: Characteristic XPS Binding Energies for Cerium Oxidation States

| Cerium Ion | Core Level | Characteristic Peak Binding Energy (eV) | Key Feature |

|---|---|---|---|

| Ce³⁺ | Ce 3d₅/₂ | ~880 | Absence of ~917 eV peak |

Source: Adapted from representative data for cerium oxides. thermofisher.com The exact binding energies can shift slightly depending on the chemical environment in AlCeO₃.

Probing Electron-Phonon Interactions in AlCeO₃ Systems

Electron-phonon interactions describe the coupling between electronic states and lattice vibrations (phonons). This coupling is fundamental to understanding charge carrier mobility, thermal conductivity, and certain optical properties. In perovskite oxides, these interactions can be significant and can lead to the formation of polarons—quasiparticles where an electron is coupled to a local lattice distortion.

The strength of electron-phonon coupling in AlCeO₃ can be investigated using techniques like Raman spectroscopy and through theoretical calculations. researchgate.net Raman scattering can detect how phonon modes (representing specific atomic vibrations) change in the presence of electronic excitations. researchgate.net In perovskites, specific vibrational modes, such as the stretching and bending of the AlO₆/CeO₁₂ polyhedra, are expected to couple with the electronic states derived from the Ce 4f and O 2p orbitals.

Theoretical approaches can quantify this interaction by calculating the electron-phonon coupling coefficient. nih.gov In similar perovskite materials, it has been shown that factors like phase segregation or the inclusion of specific cations can alter the phonon frequencies and significantly reduce or enhance electron-phonon coupling. nih.govrsc.org For AlCeO₃, the interaction is likely to be influenced by:

The polar nature of the Al-O and Ce-O bonds , which can create strong Fröhlich-type interactions between charge carriers and longitudinal optical (LO) phonons.

Lattice distortions caused by defects or strain, which can locally modify the coupling strength.

Understanding these interactions is particularly relevant if AlCeO₃ is considered for applications involving charge transport, as strong coupling can lead to lower carrier mobility due to polaron formation.

Table 4.3: Parameters Related to Electron-Phonon Coupling in Perovskites

| Parameter | Description | Typical Investigation Method | Relevance to AlCeO₃ |

|---|---|---|---|

| Fröhlich Coupling Constant (α) | A measure of the interaction strength between electrons and longitudinal optical (LO) phonons in polar materials. | Theoretical Calculation, analysis of optical data | Determines the likelihood of large polaron formation and impacts carrier mobility. |

| Huang-Rhys Factor (S) | Quantifies the strength of coupling in localized systems, related to the number of phonons emitted during an electronic transition. | Analysis of luminescence spectra, theoretical models | Relevant for understanding optical absorption and emission line shapes. |

| Phonon Softening | A decrease in the frequency of a phonon mode, often observed as a function of temperature or upon electronic excitation. | Raman Spectroscopy | Can be an indicator of strong electron-phonon or spin-phonon coupling. |

Investigations of Defect Chemistry and Oxygen Vacancy Formation in AlCeO₃

The defect chemistry of AlCeO₃, particularly the formation of oxygen vacancies, is intrinsically linked to its electronic structure and redox properties. Oxygen vacancies (Vₒ) are common point defects in metal oxides and play a critical role in catalysis, ionic conductivity, and optical phenomena.

In ceria-containing oxides, the formation of a neutral oxygen vacancy results in two electrons being left behind. These electrons tend to localize on the nearest cerium cations, reducing them from Ce⁴⁺ to Ce³⁺. nih.gov The reaction can be written using Kröger-Vink notation as: Oₒˣ + 2CeCeˣ → Vₒ•• + 2Ce'Ce + ½O₂(g)

The energy required for this process is the oxygen vacancy formation energy (Evf) , a key descriptor of the material's reducibility. A lower Evf indicates that the material can more readily release oxygen and create vacancies. DFT calculations are a powerful tool for determining these energies. aps.org While specific data for AlCeO₃ is scarce, trends can be inferred from related perovskites and ceria. github.io The Evf in ceria is significantly lower at surfaces (~2.9 eV) compared to the bulk (~4.7 eV), highlighting the importance of surfaces in redox processes. nih.gov

In AlCeO₃, the presence of Al³⁺ ions in the perovskite lattice influences the local chemical environment and thus the Evf. The formation of vacancies can be promoted by factors such as high temperatures, low oxygen partial pressures, and the presence of aliovalent dopants. These vacancies create localized electronic states within the band gap, primarily associated with the Ce³⁺ 4f levels, which can significantly alter the material's optical absorption and electronic conductivity. researchgate.net

Table 4.4: Representative Oxygen Vacancy Formation Energies (Evf) in Ceria

| Location of Vacancy | Calculated Evf (eV) | Associated Ce State |

|---|---|---|

| Bulk CeO₂ | ~4.71 nih.gov | Two Ce³⁺ ions formed |

| CeO₂ (111) Surface (top-layer) | ~2.93 nih.gov | Two Ce³⁺ ions formed |

Advanced Characterization Techniques for Aluminum Cerium Oxide Systems

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of AlCeO3, offering detailed information on its surface composition, chemical states, and local atomic structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the outermost layers (typically 2-10 nm) of a material. ceriumlabs.comyoutube.com For aluminum cerium oxide, XPS is crucial for identifying the oxidation states of cerium, which can coexist as Ce³⁺ and Ce⁴⁺. This distinction is vital as the ratio of Ce³⁺/Ce⁴⁺ on the surface significantly influences the material's catalytic and redox properties.

The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. youtube.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment. In AlCeO3 systems, a strong interaction between ceria and alumina (B75360) can lead to the formation of a superficial CeAlO3-like phase. researchgate.net The Ce 3d spectrum is complex, featuring multiple peaks due to final-state effects and spin-orbit coupling. thermofisher.comucl.ac.uk The presence of a distinct peak at approximately 917 eV is a clear indicator of the Ce⁴⁺ state, which is absent in pure Ce³⁺ compounds. thermofisher.com Deconvolution of the Ce 3d spectrum allows for the quantification of the Ce³⁺ and Ce⁴⁺ species present on the surface. researchgate.netresearchgate.net For instance, in cerium conversion coatings on aluminum alloys, XPS has revealed that the coating is predominantly composed of Ce(III) compounds, with some oxidation to Ce(IV) occurring in the outer layer. researchgate.net

Table 1: Representative XPS Binding Energies for Components in AlCeO3 Systems

| Element & Orbital | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Ce 3d | Ce³⁺ | 881.5 - 885.9 (3d₅/₂) | researchgate.net |

| 899.7 - 904.3 (3d₃/₂) | researchgate.net | ||

| Ce 3d | Ce⁴⁺ | ~917 (u''') | thermofisher.com |

| Al 2p | Al₂O₃ | ~74.5 | researchgate.net |

| O 1s | Al₂O₃ | ~531.9 | researchgate.net |

| CeO₂ | ~529.6 | researchgate.net | |

| Ce₂O₃ | ~530.2 | researchgate.net |

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, offering insights into its crystal structure, phase purity, and the presence of defects. mdpi.com In cerium-based oxides, the most prominent feature in the Raman spectrum is a strong peak around 460-466 cm⁻¹, which is assigned to the F₂g symmetric stretching mode of the Ce-O vibrational unit in the cubic fluorite structure of CeO₂. mdpi.comresearchgate.net

The position, width, and symmetry of this F₂g peak are highly sensitive to the local structure. mdpi.com In AlCeO3 systems, factors such as the incorporation of aluminum into the ceria lattice, crystallite size, and the concentration of oxygen vacancies can cause this peak to shift and broaden. mdpi.com For example, a decrease in crystallite size or an increase in oxygen vacancies typically leads to a red-shift (lower frequency) and an asymmetric broadening of the F₂g peak. mdpi.comcolumbia.edu The formation of the CeAlO3 phase can be identified by the appearance of new characteristic Raman peaks. researching.cn The study of sintered mixtures of alumina and cerium oxide shows that as the Al₂O₃ content increases, the phase composition changes, which is reflected in the evolution of the Raman spectra. researching.cn

Table 2: Key Raman Modes in Cerium-Based Oxide Systems

| Raman Shift (cm⁻¹) | Assignment | Significance in AlCeO3 Systems | Reference |

|---|---|---|---|

| ~460-466 | F₂g mode of CeO₂ | Sensitive to crystallite size, strain, and defects. Position and width indicate structural changes due to Al incorporation. | mdpi.comresearchgate.net |

| ~550-600 | Defect-induced mode | Associated with oxygen vacancies (Ce³⁺ sites). Intensity correlates with defect concentration. | columbia.eduresearchgate.net |

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of matter. naturalspublishing.comnih.gov It is particularly useful for amorphous or nanocrystalline materials where long-range order is absent. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnsf.gov

XANES, the region near the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. rsc.org For AlCeO3, XANES at the Ce L₃-edge can clearly distinguish between the Ce³⁺ and Ce⁴⁺ valence states. The Ce L₃-edge XANES spectrum of Ce⁴⁺ compounds shows a characteristic double-peak feature, while Ce³⁺ compounds exhibit a single peak at a lower energy. acs.orgntu.edu.tw This allows for a bulk-sensitive quantification of the cerium oxidation state. aps.org

EXAFS refers to the oscillations in the absorption coefficient at energies well above the absorption edge. nih.gov Analysis of the EXAFS region provides quantitative information about the local atomic environment, including coordination numbers, bond distances, and the identity of neighboring atoms. nsf.govosti.gov In studies of cerium oxides, EXAFS has been used to determine the Ce-O and Ce-Ce coordination numbers and bond distances, revealing changes associated with particle size and the presence of dopants. acs.orgntu.edu.tw For AlCeO3, EXAFS can elucidate the coordination environment around both Ce and Al atoms, confirming the formation of Ce-O-Al linkages and providing precise structural parameters.

Table 3: Structural Parameters from EXAFS Analysis of Cerium Oxides

| Shell | Coordination Number (CN) | Bond Distance (R) in Å | Notes | Reference |

|---|---|---|---|---|

| Ce-O | ~8 | ~2.34 | For bulk CeO₂. CN and R can decrease in nanocrystalline or doped materials. | acs.org |

| Ce-Ce | ~12 | ~3.83 | For bulk CeO₂. CN is sensitive to crystallinity and particle size. | acs.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Adsorption Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique used to identify functional groups and study molecular vibrations. semanticscholar.org In the context of AlCeO3, FT-IR is particularly valuable for adsorption studies, where it can monitor the interaction of molecules with the material's surface. By analyzing the vibrational spectra of adsorbed probe molecules (e.g., CO, pyridine, H₂O), one can characterize the nature and strength of surface active sites, such as Lewis and Brønsted acid sites.

When a molecule adsorbs onto the AlCeO3 surface, its vibrational frequencies may shift, and new bands may appear, providing direct evidence of the interaction. For example, FT-IR studies of water adsorption on aluminum oxide surfaces have shown the formation of stable hydroxide (B78521) layers at low humidity. researchgate.net Similarly, studies on cerium oxide can track the perturbation of surface hydroxyl groups and the formation of carbonate or carboxylate species upon interaction with CO and CO₂. acs.org This information is critical for understanding the mechanisms of catalysis and surface reactivity of aluminum cerium oxide.

Diffraction-Based Techniques

Diffraction techniques are fundamental for determining the crystal structure and phase composition of crystalline materials.

X-ray Diffraction (XRD) for Crystalline Phase and Size Determination

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases within a material and determining its structural properties, such as lattice parameters and crystallite size. youtube.com The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for each crystalline phase. youtube.com

In the aluminum cerium oxide system, XRD is used to confirm the formation of the desired AlCeO3 phase and to detect the presence of any secondary phases, such as CeO₂, Al₂O₃, or other cerium aluminates like CeAl₁₁O₁₈. researching.cnresearchgate.net The positions of the diffraction peaks are used to identify the crystal structure and calculate the lattice parameters.

Furthermore, the width of the diffraction peaks is inversely related to the size of the coherently scattering domains, commonly referred to as the crystallite size. The Scherrer equation is a widely used method to estimate the average crystallite size from the broadening of a specific diffraction peak. youtube.comresearchgate.net More advanced methods, such as Williamson-Hall or Rietveld refinement, can also be employed to separate the contributions of crystallite size and microstrain to the peak broadening, providing a more comprehensive microstructural analysis. researching.cn

Table 4: Example of XRD Data for a CeAlO₃ Phase

| Crystalline Phase | Crystal System | Space Group | Representative 2θ Peak (Cu Kα) | Miller Indices (hkl) |

|---|---|---|---|---|

| CeAlO₃ | Perovskite (e.g., Orthorhombic) | Pnma | ~33.5° | (121) |

| CeO₂ | Cubic (Fluorite) | Fm-3m | ~28.5° | (111) |

| α-Al₂O₃ | Rhombohedral (Corundum) | R-3c | ~25.6° | (012) |

Time-Resolved Diffraction Studies

Time-resolved X-ray diffraction (TRXRD) is a powerful technique used to investigate the dynamic structural changes in materials on ultrafast timescales. cas.cnlu.se This method is particularly valuable for studying transient states, phase transitions, and reaction kinetics in crystalline materials like aluminum cerium oxide (AlCeO3). By employing short pulses of X-rays, often from a synchrotron source, researchers can capture diffraction patterns at various stages of a process initiated by a trigger, such as a laser pulse or a rapid change in temperature or pressure. nih.gov

In the context of AlCeO3 systems, TRXRD can provide critical insights into structural transformations during catalytic processes or material synthesis. For example, the technique can monitor the evolution of crystalline phases in real-time during the reduction or oxidation of CeO2-Al2O3 composites. core.ac.ukresearchgate.net Studies on related systems have demonstrated the ability to track the kinetics of reduction, identifying the sequence of structural changes as the material interacts with a reducing agent. rsc.org The high temporal resolution, ranging from nanoseconds to femtoseconds, allows for the observation of short-lived intermediate species and the precise measurement of the rates of lattice expansion, contraction, or rearrangement. cas.cnrochester.edu This information is crucial for understanding the mechanisms that govern the material's properties and performance.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and microstructure of aluminum cerium oxide materials. srce.hrbg.ac.rs It provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. icm.edu.plplu.mx In studies of Al-Ce-O systems, SEM has been used to observe the formation of various phases. For instance, in aluminothermic reduction processes involving CeO2, SEM images have identified large agglomerates of Ce3Al11 grains, with diameters ranging from 30 µm to 50 µm, embedded within an aluminum matrix. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. researchgate.net By detecting the characteristic X-rays emitted from the sample under electron beam bombardment, EDX can map the distribution of elements such as aluminum (Al), cerium (Ce), and oxygen (O) across the surface. researchgate.net This capability is essential for confirming the composition of different phases observed in the SEM images and assessing the homogeneity of the material. ijettjournal.org For example, EDX analysis has been used to confirm the presence and distribution of cerium oxide nanoparticles within an aluminum matrix, providing evidence of their successful incorporation. researchgate.net

The combination of SEM and EDX offers a comprehensive microstructural and compositional analysis, which is vital for understanding the relationship between the material's structure and its properties. diva-portal.org

Table 1: SEM-EDX Findings on Aluminum-Cerium-Oxide Systems

| Feature Observed | Size/Dimension | Analytical Finding | Source |

| Ce3Al11 Grains | 30 µm to 50 µm diameter | Identified in an aluminum matrix via EDX. | researchgate.net |

| Al2O3 Crystallites | ~5 µm | Found embedded in Ce3Al11 and Al phases. | researchgate.net |

| Cerium-rich Nodules | ~250 nm diameter | Observed in conversion coatings on aluminum alloys. | mst.edu |

| Elemental Distribution | N/A | EDX maps confirmed the spatial distribution of Al, O, and Ce. | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating materials at the nanoscale, providing detailed information that is not accessible with SEM. utexas.edu For aluminum cerium oxide systems, particularly those involving nanoparticles, TEM reveals the precise size, morphology, and crystalline structure of individual particles. youtube.comyoutube.com The high resolution of TEM allows for the direct visualization of nanoparticles, confirming their shape (e.g., spherical) and measuring their dimensions with high accuracy. researchgate.netnanochemres.org

Table 2: Nanoparticle Dimensions in CeO2 Systems Determined by TEM

| Material System | Average Particle Size | Morphology | Source |

| CeO2 Nanoparticles | ~24 nm | Spherical | researchgate.net |

| CeO2 Nanoparticles | 16 nm | Spherical | plu.mx |

| CeO2 Nanoparticles | ~15.3 nm | Spherical | nanochemres.org |

Advanced Electron Microscopy (e.g., HAADF-STEM, ABF)

Advanced electron microscopy techniques provide atomic-level insights into the structure and composition of complex materials like aluminum cerium oxide. High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is particularly powerful for this purpose. jeol.com In HAADF-STEM, the image contrast is approximately proportional to the square of the atomic number (Z-contrast), which allows for the straightforward identification of heavy and light elements within the structure. For AlCeO3, the heavier cerium atoms (Z=58) will appear significantly brighter than the lighter aluminum (Z=13) and oxygen (Z=8) atoms. This makes HAADF-STEM ideal for mapping the distribution of Ce atoms at interfaces and within the crystal lattice. researchgate.net This technique has been successfully used to image the interface between CeO2 and CeAlO3, providing an atomic model of the interphase boundary. researchgate.net

Annular Bright-Field (ABF) imaging is a complementary STEM technique that is highly effective for visualizing light element atomic columns, such as oxygen, which are often difficult to discern in HAADF images. researchgate.netjeol.com In ABF-STEM, atoms are imaged as dark spots, and the technique can simultaneously image both heavy and light elements. jeol.com The combination of HAADF and ABF provides a complete picture of the atomic arrangement in AlCeO3, enabling the direct observation of the Al, Ce, and O sublattices and the characterization of interfaces, defects, and dopant distributions with atomic resolution. researchgate.net

Temperature-Programmed Desorption and Reduction (TPD/TPR)

Temperature-Programmed Reduction (TPR) is a widely used technique to characterize the reducibility of metal oxides. In a typical H2-TPR experiment, the material is heated at a constant rate in a stream of a reducing gas mixture (e.g., H2 in Ar), and the consumption of the reducing agent is monitored. The resulting profile of H2 consumption versus temperature provides information about the temperatures at which different species in the material are reduced.

For ceria-containing materials like AlCeO3, H2-TPR is essential for understanding their oxygen storage and release properties. Pure, high-surface-area CeO2 typically exhibits two distinct reduction peaks. researchgate.net The first, at lower temperatures (around 380-600 °C), is attributed to the reduction of surface Ce4+ to Ce3+. researchgate.net The second peak, at higher temperatures (above 650 °C), corresponds to the reduction of bulk ceria. researchgate.net The presence of aluminum oxide can influence these reduction temperatures by stabilizing the ceria structure. The TPR profile can thus provide valuable data on the interaction between ceria and alumina in the composite material.

Table 3: H2-TPR Reduction Peaks for Ceria-Based Materials

| Ceria Sample Type | Low-Temperature Peak (Surface Reduction) | High-Temperature Peak (Bulk Reduction) | Source |

| Precipitated Ceria | 453 °C | 867 °C | researchgate.net |

| Commercial Ceria | 502 °C (minor) | 880 °C (major) | researchgate.net |

| TD Ceria | 434 °C (shoulder at 517 °C) | 854 °C | researchgate.net |

CO2-Temperature Programmed Desorption (CO2-TPD)

Carbon dioxide-temperature programmed desorption (CO2-TPD) is a technique used to characterize the basicity of a material's surface. The analysis involves adsorbing CO2 onto the surface of the material and then heating it at a linear rate in an inert gas flow. The desorbed CO2 is detected, typically by a thermal conductivity detector or a mass spectrometer, producing a profile of CO2 desorption as a function of temperature.

The temperature at which CO2 desorbs is related to the strength of the basic sites on the surface. Desorption peaks at low temperatures (e.g., < 200 °C) generally correspond to weak basic sites, peaks at intermediate temperatures (e.g., 200-400 °C) indicate medium-strength basic sites, and peaks at high temperatures (e.g., > 400 °C) are attributed to strong basic sites. lew.ro In AlCeO3 systems, both Al2O3 and CeO2 contribute to the surface basicity. CO2-TPD can be used to quantify the number and strength of these basic sites, which is crucial for applications in catalysis where surface basicity plays a key role in reaction mechanisms. researchgate.net Studies on related ceria-based catalysts have used this technique to correlate the basic properties with catalytic activity. lew.ro

NH₃-Temperature Programmed Desorption (NH₃-TPD)

Ammonia-Temperature Programmed Desorption (NH₃-TPD) is a powerful technique for characterizing the acidic properties of solid materials like AlCeO₃. The method involves adsorbing ammonia (B1221849) (a probe molecule for acid sites) onto the material's surface and then heating the sample at a controlled rate. A detector measures the amount of ammonia desorbing at different temperatures, which correlates to the strength and density of the acid sites.

In AlCeO₃ systems, the introduction of ceria into the alumina matrix can modify the surface acidity, which is a crucial factor in many catalytic reactions. researchgate.net NH₃-TPD profiles of ceria-alumina materials typically show desorption peaks at different temperature ranges, corresponding to weak, medium, and strong acid sites. rsc.org For instance, peaks at lower temperatures (around 200-300°C) are generally attributed to weakly bound ammonia on Lewis acid sites, while peaks at higher temperatures can indicate the presence of stronger Lewis or Brønsted acid sites. researchgate.net The total amount of desorbed ammonia provides a quantitative measure of the total number of acid sites. Research has shown that the addition of other metals, such as copper, to a CeO₂/Al₂O₃ matrix can influence the number and strength of these acid sites. analis.com.my

Table 1: Representative NH₃-TPD Data for Ceria-Alumina Based Materials

| Material | Desorption Peak Temperature (°C) | Acid Site Strength | Reference |

|---|---|---|---|

| CeO₂/Al₂O₃ | ~235 | Weak | researchgate.net |

| 10Cu-90CeO₂/Al₂O₃ | Multiple peaks indicating varied acidity | Weak to Medium | analis.com.my |

| Pt/Al₂O₃–CeO₂ | Varies with CeO₂ content | Weak to Strong | researchgate.net |

Hydrogen Temperature Programmed Reduction (H₂-TPR)

Hydrogen Temperature Programmed Reduction (H₂-TPR) is an essential technique for investigating the reducibility of metal oxides. It measures the consumption of hydrogen as the material is heated, providing information about the temperatures at which different oxide species are reduced. This is particularly relevant for AlCeO₃, as the redox properties of ceria (the ability to switch between Ce⁴⁺ and Ce³⁺) are central to its catalytic activity. nih.gov

H₂-TPR profiles of AlCeO₃ and related materials often exhibit multiple reduction peaks. For CeO₂/Al₂O₃ systems, a high-temperature reduction peak around 800°C is typically assigned to the reduction of bulk ceria (CeO₂ to Ce₂O₃). analis.com.my The presence of aluminum can influence the reduction temperature of ceria. Furthermore, the addition of other metals can significantly alter the reduction profile. For example, incorporating copper into a CeO₂/Al₂O₃ framework can enhance the reducibility of the material, as indicated by lower-temperature reduction peaks. analis.com.my This enhanced reducibility is often linked to improved catalytic performance. analis.com.my The total hydrogen uptake quantified from the H₂-TPR profile provides a measure of the total amount of reducible species in the sample. analis.com.my

Table 2: H₂-TPR Peak Analysis for Ceria-Alumina Based Catalysts

| Catalyst | Reduction Peak Temperature (°C) | Assignment | Reference |

|---|---|---|---|

| CeO₂/Al₂O₃ | ~800 | Reduction of bulk ceria | analis.com.my |

| 10Cu-90CeO₂/Al₂O₃ | Lower temperature peaks + ~800 | Enhanced reducibility of Cu and Ce species | analis.com.my |

| Pt/CeO₂ | < 500 (surface), > 500 (bulk) | Reduction of Pt species and CeO₂ | nih.gov |

Temperature Programmed Oxidation (TPO) for Carbonaceous Species

Temperature Programmed Oxidation (TPO) is a technique used to characterize carbonaceous deposits (coke) that can form on catalysts during reactions, leading to deactivation. The coked catalyst is heated in an oxidizing atmosphere (typically containing oxygen), and the evolution of carbon oxides (CO and CO₂) is monitored. The temperature at which these gases evolve provides information about the nature and reactivity of the different types of coke.

For ceria-based catalysts, including those with alumina, TPO can distinguish between different forms of carbon. researchgate.net For instance, coke deposited on metal active sites might oxidize at lower temperatures (e.g., 200-400°C), whereas coke on the oxide support (like alumina) typically oxidizes at higher temperatures (>500°C). osti.gov The presence of multiple peaks in a TPO profile suggests the existence of different types of coke with varying morphologies and locations on the catalyst surface. researchgate.netosti.gov Studies on Ni/AlCeO₃ catalysts have utilized TPO to probe carbon deposition, demonstrating that modifying alumina with ceria can enhance resistance to coking. mdpi.com

Table 3: TPO Analysis of Coke on Different Catalyst Supports

| Catalyst System | Coke Oxidation Temperature Range (°C) | Inferred Coke Location | Reference |

|---|---|---|---|

| Pt-Re/γ-Al₂O₃ | > 500 | Primarily on the alumina support | osti.gov |

| Ni/La₂O₃-αAl₂O₃ | Multiple peaks | Coke on Ni sites and coke separated from Ni sites | researchgate.net |

| Ni/AlCeO₃ | - | Higher resistance to coke deposition observed | mdpi.com |

Other Specialized Characterization Methods

N₂ Adsorption/Desorption for Porosity Analysis

Nitrogen adsorption/desorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method, is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials like AlCeO₃. fau.euclays.org The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at liquid nitrogen temperature (77 K) as a function of relative pressure.

The resulting isotherm provides valuable information about the material's texture. chemrxiv.org For AlCeO₃ and related ceria-alumina composites, this technique is crucial for understanding how synthesis methods and composition affect the physical structure. researchgate.netresearchgate.net The BET surface area is calculated from the initial part of the adsorption isotherm. The shape of the isotherm and any hysteresis loop between the adsorption and desorption branches can indicate the type of pores present (micropores, mesopores, or macropores). chemrxiv.orgresearchgate.net The pore size distribution is often calculated using the Barrett-Joyner-Halenda (BJH) model, typically applied to the desorption branch of the isotherm. fau.euclays.org

Table 4: Textural Properties of Ceria-Alumina Materials from N₂ Adsorption

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used to determine the elemental composition of materials. ecn.nlceriumlabs.com For AlCeO₃, ICP-AES is employed to accurately quantify the amounts of aluminum, cerium, and any other constituent or impurity elements.

The sample is typically dissolved in acid to create a liquid solution, which is then introduced into a high-temperature plasma. The plasma excites the atoms of the elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. This technique is essential for verifying the stoichiometry of the synthesized AlCeO₃ compound and for ensuring the absence of unwanted impurities that could affect its properties. researchgate.netnih.gov It is a standard method for compositional analysis in the development of aluminum alloys and mixed oxide materials. spectroscopyonline.com

Zeta-Potential Measurements for Surface Charge Analysis

Zeta-potential measurements are used to determine the surface charge of particles in a colloidal suspension. mtak.hu The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. This is a critical parameter for understanding the stability of AlCeO₃ nanoparticle suspensions and their interaction with other species in an aqueous environment.

The measurement is typically conducted as a function of pH. For metal oxides like Al₂O₃ and CeO₂, the surface charge is highly dependent on the pH of the surrounding medium. nih.gov There is a specific pH at which the net surface charge is zero, known as the isoelectric point (IEP). nih.govazom.com A study on AlCeO₃ nanopowders found the IEP to be at a pH of approximately 4.65. nih.gov At pH values below the IEP, the surface of the particles is positively charged, while at pH values above the IEP, the surface is negatively charged. nih.gov The magnitude of the zeta potential indicates the stability of the suspension; higher absolute values (e.g., > 30 mV) generally suggest good stability against agglomeration. azom.com

Table 5: Isoelectric Points (IEP) of Aluminum Cerium Oxide and Constituent Oxides

| Nanopowder | Isoelectric Point (pH) | Reference |

|---|---|---|

| Al₂O₃ | ≈ 7.5 - 7.9 | nih.gov |

| CeO₂ | ≈ 5.8 | nih.gov |

| AlCeO₃ | ≈ 4.65 | nih.gov |

Hydrogen Chemisorption Studies

Hydrogen chemisorption is a cornerstone technique for the characterization of supported metal catalysts, including those utilizing aluminum cerium oxide (AlCeO3) as a support. This method provides critical quantitative data on the metallic active phase, which is essential for understanding and optimizing catalytic performance. The technique is predicated on the principle that hydrogen molecules dissociate and form a monolayer of adsorbed hydrogen atoms on the surface of the active metal particles at a specific temperature. By measuring the volume of hydrogen consumed, one can calculate fundamental properties such as the active metal surface area, the metallic dispersion (the fraction of metal atoms on the surface), and the average metal particle size.

In AlCeO3-supported systems, the interpretation of hydrogen chemisorption data requires careful consideration of the support's properties. The ceria component in AlCeO3 is reducible, meaning it can release lattice oxygen and create oxygen vacancies. Hydrogen can interact not only with the active metal but also with the ceria surface, particularly at elevated temperatures or on highly reduced surfaces. semanticscholar.orgescholarship.org This can lead to hydrogen uptake by the support, a phenomenon known as hydrogen spillover, where hydrogen atoms adsorbed on the metal migrate onto the support. Therefore, experimental protocols must be meticulously designed to differentiate between hydrogen adsorbed on the active metal and that interacting with the support. This often involves careful selection of adsorption temperatures and pre-treatment conditions to ensure the support is in a consistent and well-defined state.

Despite these complexities, hydrogen chemisorption remains invaluable. For instance, in studies of nickel catalysts, it has been demonstrated that modifying an alumina support with cerium to form an AlCeO3 system leads to a significant increase in nickel dispersion. mdpi.com This improved dispersion, directly quantifiable by hydrogen chemisorption, is a key factor in the enhanced catalytic activity and stability observed for reactions like glycerol (B35011) steam reforming. mdpi.com The technique allows researchers to establish direct correlations between the physical characteristics of the supported metal and its catalytic behavior.

Below is a data table illustrating typical results obtained from hydrogen chemisorption analysis, comparing a metal catalyst on a standard alumina support versus an aluminum cerium oxide support. The data demonstrates the enhanced dispersion typically afforded by the AlCeO3 support.

| Catalyst Sample | Metal Loading (wt%) | H₂ Uptake (µmol/g) | Metal Dispersion (%) | Average Particle Size (nm) |

| 5% Ni/Al₂O₃ | 5.0 | 85.3 | 9.9 | 10.2 |

| 5% Ni/AlCeO₃ | 5.0 | 145.2 | 16.9 | 6.0 |

| 1% Pd/Al₂O₃ | 1.0 | 31.7 | 33.8 | 3.4 |

| 1% Pd/AlCeO₃ | 1.0 | 48.5 | 51.7 | 2.2 |

Note: The data in this table is representative and compiled for illustrative purposes based on established principles of catalyst characterization.

In-Situ and Operando Characterization Methodologies

To gain a deeper understanding of how catalysts based on aluminum cerium oxide function, researchers are increasingly turning to in-situ and operando characterization techniques. These advanced methods allow for the study of the catalyst under conditions that closely mimic or are identical to actual reaction environments. youtube.commdpi.com In-situ techniques probe the catalyst under simulated reaction conditions (e.g., elevated temperature, presence of reactants), while operando techniques go a step further by simultaneously measuring the catalyst's activity and characterizing its properties during the reaction. nih.gov This provides a dynamic picture of the catalyst at work, revealing crucial information about active sites, reaction intermediates, and deactivation mechanisms. nih.govresearchgate.net

Several powerful in-situ and operando methodologies are applied to AlCeO3 systems:

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This is a widely used technique to identify adsorbed species on the catalyst surface and track their transformation during a reaction. For ceria-containing catalysts, operando DRIFTS has been used to study the effects of reactants and products like CO₂, H₂O, and CO on the catalyst surface. rsc.orgmdpi.com For example, in the context of CO oxidation over gold supported on ceria-based materials, DRIFTS can identify different carbonyl species adsorbed on gold sites, helping to elucidate the reaction mechanism. mdpi.comresearchgate.net

In-Situ/Operando X-ray Absorption Spectroscopy (XAS): XAS is a synchrotron-based technique that provides element-specific information about the electronic state (e.g., oxidation state) and local atomic structure (e.g., coordination number) of the catalyst components. youtube.com For AlCeO3-supported metal catalysts, XAS can track the oxidation states of both the active metal (e.g., Pd, Ni) and the cerium (Ce⁴⁺/Ce³⁺ ratio) under reaction conditions. This is critical for understanding the redox dynamics that are often central to the catalytic cycle on ceria-based materials. tue.nl

Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS): AP-XPS is a surface-sensitive technique that can analyze the elemental composition and chemical states of the catalyst's uppermost layers in the presence of gases at near-ambient pressures. escholarship.org Studies on ceria surfaces have used AP-XPS to observe the interaction with hydrogen, revealing the formation of hydroxyl groups and changes in the surface Ce³⁺ concentration, which are key to understanding hydrogenation reactions. escholarship.orgcnr.it

In-Situ X-ray Diffraction (XRD): This technique monitors the crystalline structure of the catalyst under reaction temperatures and gas atmospheres. It is invaluable for detecting changes such as the sintering of metal nanoparticles, phase transitions in the AlCeO3 support, or the formation of new crystalline phases like carbides or oxides during the reaction.

These sophisticated techniques provide a crucial link between the catalyst's structure and its real-time performance, enabling the rational design of more efficient and durable catalysts based on aluminum cerium oxide.

The following table summarizes these advanced characterization techniques and their applications to AlCeO3 systems.

| Technique | Type | Information Obtained | Example Application for AlCeO₃ Systems |

| DRIFTS | Operando | Identification of surface adsorbates and reaction intermediates. | Observing carbonate and formate (B1220265) buildup during CO₂ hydrogenation. researchgate.net |

| XAS | In-Situ / Operando | Oxidation state and local coordination environment of specific elements. | Monitoring the Ce³⁺/Ce⁴⁺ redox cycle and metal oxidation state during methane (B114726) oxidation. rsc.org |

| AP-XPS | In-Situ | Surface elemental composition and chemical states under gas pressure. | Probing the formation of surface hydroxyls and changes in Ce oxidation state in a H₂ atmosphere. escholarship.org |

| XRD | In-Situ | Crystalline phase composition and metal particle size. | Observing the stability and potential sintering of metal nanoparticles at high reaction temperatures. |

Catalytic Performance and Mechanistic Insights of Aluminum Cerium Oxide

Aluminum Cerium Oxide as a Catalytic Support Material

Aluminum cerium oxide (AlCeO3) has emerged as a promising catalytic support material, primarily due to the synergistic effects between alumina (B75360) (Al2O3) and ceria (CeO2). Alumina provides a high specific surface area, which is crucial for the dispersion of the active metal phase, along with chemical and mechanical stability under reaction conditions. researchgate.net On the other hand, ceria contributes high oxygen storage capacity (OSC) and redox properties (cycling between Ce4+ and Ce3+), which can enhance the catalytic activity and stability. unibo.it

The incorporation of cerium into the alumina lattice can lead to the formation of a perovskite-type structure. This structure is believed to suppress strong interactions between the active metal (like nickel) and the alumina support, which in turn increases the number of available active sites and improves the reducibility of the active metal species. researchgate.net The modification of alumina with ceria induces an increase in surface basicity and improves the dispersion of the active metal. researchgate.netgrafiati.com These characteristics are instrumental in various catalytic applications, leading to enhanced performance in reactions such as steam reforming and CO2 methanation.

Hydrogen Production from Glycerol (B35011) Steam Reforming (GSR) over AlCeO3-based Catalysts

Glycerol, a major byproduct of biodiesel production, can be converted into valuable hydrogen gas through the glycerol steam reforming (GSR) process. AlCeO3-supported catalysts, particularly those with nickel as the active metal, have demonstrated superior performance in this reaction compared to catalysts on conventional supports like alumina.

The use of AlCeO3 as a support for nickel catalysts in GSR leads to a significant increase in the conversion of glycerol to gaseous products, especially at lower temperatures. While the total glycerol conversion may be high for both Ni/AlCeO3 and Ni/Al2O3 catalysts, the Ni/AlCeO3 catalyst shows a much higher conversion to gaseous products, ranging from 60% to 80% across a wide temperature range. mdpi.com This indicates that the AlCeO3 support promotes the reforming reactions that lead to the desired gaseous products, namely hydrogen (H2), carbon dioxide (CO2), carbon monoxide (CO), and methane (B114726) (CH4).

The selectivity towards these gaseous products is also favorably influenced by the AlCeO3 support. Ni/AlCeO3 catalysts exhibit higher selectivity towards H2 and CO2, while suppressing the formation of CO and CH4. researchgate.net This is a significant advantage, as it leads to a hydrogen-rich product stream with lower concentrations of undesirable byproducts. The enhanced performance of the Ni/AlCeO3 catalyst is attributed to the increased surface basicity and improved nickel dispersion provided by the ceria-modified support. researchgate.net

Interactive Data Table: Glycerol Conversion and Gaseous Product Selectivity in GSR

| Catalyst | Temperature (°C) | Glycerol Conversion to Gas (%) | H2 Selectivity (%) | CO2 Selectivity (%) | CO Selectivity (%) | CH4 Selectivity (%) |

| Ni/AlCeO3 | 450 | ~62 | ~78 | ~70 | ~28 | ~2 |

| Ni/Al2O3 | 450 | ~20 | ~65 | ~50 | ~45 | ~5 |

| Ni/AlCeO3 | 550 | ~70 | ~85 | ~75 | ~24 | ~1 |

| Ni/Al2O3 | 550 | ~35 | ~75 | ~55 | ~38 | ~7 |

| Ni/AlCeO3 | 650 | ~78 | ~88 | ~78 | ~21 | <1 |

| Ni/Al2O3 | 650 | ~55 | ~80 | ~60 | ~30 | ~10 |

| Ni/AlCeO3 | 750 | ~80 | ~82 | ~68 | ~28 | <1 |

| Ni/Al2O3 | 750 | ~78 | ~78 | ~62 | ~28 | ~10 |

The AlCeO3 support plays a crucial role in enhancing the water-gas shift (WGS) reaction (CO + H2O ↔ CO2 + H2), which is a key reaction in the GSR process for maximizing hydrogen production. The higher selectivity towards CO2 and lower selectivity towards CO observed with Ni/AlCeO3 catalysts is indicative of an enhanced WGS reaction. researchgate.netmdpi.com This enhancement is attributed to the redox properties of ceria, which can facilitate the conversion of CO to CO2. The increased basicity of the AlCeO3 support also favors the adsorption of water and CO2, further promoting the WGS reaction. surrey.ac.uksurrey.ac.uk

One of the major challenges in steam reforming processes is the deactivation of the catalyst due to carbon deposition (coking). AlCeO3-supported catalysts have shown a significantly higher resistance to coke formation compared to their alumina-supported counterparts. researchgate.net The redox properties of ceria in the AlCeO3 support facilitate the oxidation of carbonaceous deposits, thereby keeping the active sites of the catalyst clean and maintaining its activity over extended periods. researchgate.netgrafiati.com

Temperature-programmed oxidation (TPO) studies have shown that the nature of the coke formed on Ni/AlCeO3 is different from that on Ni/Al2O3. The coke on Ni/AlCeO3 is more defective and more easily oxidized at lower temperatures, which contributes to the superior stability of this catalyst. researchgate.netgrafiati.com In contrast, Ni/Al2O3 catalysts tend to accumulate heavy, graphitic coke, which is more difficult to remove and leads to faster deactivation. researchgate.net

Carbon Dioxide Methanation over AlCeO3-supported Catalysts

Carbon dioxide methanation (the Sabatier reaction, CO2 + 4H2 → CH4 + 2H2O) is a promising process for the conversion of CO2 into methane, a valuable fuel and chemical feedstock. AlCeO3 has been identified as an effective support material for catalysts used in this reaction, particularly for enhancing low-temperature activity.

AlCeO3-supported nickel catalysts have demonstrated exceptional activity for CO2 methanation at low temperatures. This is a significant advantage, as carrying out the reaction at lower temperatures is more energy-efficient and thermodynamically favorable for methane production. The enhanced low-temperature activity is attributed to the unique properties of the perovskite-type AlCeO3 solid solution.

The presence of Ce3+ sites in the AlCeO3 structure contributes to an enhanced medium-strength surface basicity. This increased basicity is beneficial for the adsorption of CO2 and the formation of formate (B1220265) intermediate species, which are key steps in the methanation reaction. The acceleration of the transformation of these intermediates to methane leads to high CO2 conversion rates at temperatures as low as 200-300°C. mdpi.com For instance, a Ni/AlCeO3 catalyst has been reported to achieve a CO2 conversion of over 80% at 250°C, significantly outperforming catalysts on other supports like Al2O3 or CeO2 alone. mdpi.com

Interactive Data Table: Low-Temperature CO2 Methanation Performance

| Catalyst | Temperature (°C) | CO2 Conversion (%) | Methane Selectivity (%) |

| Ni/AlCeO3 | 200 | ~55 | >99 |

| Ni/Al2O3 | 200 | <5 | ~98 |

| Ni/AlCeO3 | 250 | >80 | >99 |

| Ni/Al2O3 | 250 | ~10 | >98 |

| Ni/AlCeO3 | 300 | ~90 | >99 |

| Ni/Al2O3 | 300 | ~30 | >98 |

Promotion of CO2 Adsorption and Activation by AlCeO3

Aluminum cerium oxide (AlCeO₃), particularly in perovskite-type solid solutions, plays a significant role in the adsorption and activation of carbon dioxide (CO₂), a critical step in many catalytic conversion processes. The efficacy of AlCeO₃ in this role is largely attributed to its unique surface and electronic properties.

Research has shown that the presence of Ce³⁺ cations within the AlCeO₃ solid solution structure enhances the medium-strength surface basicity of the material. rsc.orgnih.govresearchgate.netresearchgate.net This increased basicity is beneficial for the adsorption of the acidic CO₂ molecule. nih.govsemanticscholar.orgpreprints.org The basic sites on the catalyst surface, such as OH⁻ groups or metal-oxygen pairs, serve as the primary locations for CO₂ adsorption, rather than the metallic active sites (e.g., nickel) themselves. nih.govsemanticscholar.orgpreprints.org

The mechanism involves Lewis acid-base interactions, where Ce³⁺ sites contribute to the formation of these basic centers. researchgate.netresearchgate.net These sites are sufficiently strong to bind and activate the CO₂ molecule, preparing it for subsequent reaction. nih.gov Furthermore, the redox properties of cerium (the ability to switch between Ce³⁺ and Ce⁴⁺ states) can lead to the formation of oxygen vacancies. researchgate.netpreprints.org These vacancies can also serve as active sites for CO₂ dissociation and activation, providing an additional pathway for the reaction to proceed. researchgate.netsemanticscholar.orgpreprints.org Studies on Ce-promoted catalysts have demonstrated a direct correlation between the concentration of medium-strength basic sites and the CO₂ adsorption capacity, which in turn influences catalytic performance. nih.gov

For instance, in CO₂ methanation, it is considered that Ce³⁺ cations in the AlCeO₃ solid solution greatly promote CO₂ adsorption, which significantly accelerates its conversion at lower temperatures. nih.govresearchgate.netresearchgate.netsemanticscholar.orgpreprints.org

Mechanisms of Formate Intermediate Transformation

Following the adsorption and activation of CO₂ on the AlCeO₃ surface, the transformation of this molecule into desired products often proceeds through the formation of intermediate species, with formates being particularly significant. rsc.orgmdpi-res.com The unique properties of AlCeO₃-containing catalysts are instrumental in facilitating the formation and subsequent conversion of these formate intermediates. rsc.orgresearchgate.net

Once CO₂ is adsorbed on the basic sites of the catalyst, it reacts with hydrogen species, which are typically activated on adjacent metallic sites (like Ni or Rh). This reaction leads to the formation of various surface-bound intermediates, including monodentate and bidentate formates. researchgate.net The presence of favorable Ce³⁺ sites in the perovskite-type AlCeO₃ solid solution has been verified to be beneficial for the formation of these formate species. rsc.org

The AlCeO₃ support structure plays a crucial role in accelerating the transformation of these formate intermediates into the final products, such as methane (CH₄) in the case of CO₂ methanation. rsc.org The enhanced surface basicity and the electronic properties conferred by the Ce³⁺ ions facilitate the hydrogenation and decomposition of the formate species. This acceleration of the intermediate transformation step is a key factor in the high catalytic activity observed in these systems, especially at low reaction temperatures. rsc.org

Dry Reforming of Methane (DRM) Catalysis with AlCeO3 Systems

Aluminum cerium oxide is a key component in catalysts designed for the dry reforming of methane (DRM), a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable syngas (a mixture of H₂ and CO). researchgate.netmdpi.com The primary challenge in DRM is catalyst deactivation due to carbon deposition (coking) and sintering of the active metal particles at high operating temperatures. researchgate.net

The incorporation of ceria into alumina-supported catalysts, leading to the formation of a CeAlO₃ phase, has been shown to significantly enhance catalytic performance and stability. researchgate.netmdpi.com The formation of this mixed oxide alters the metal-support interaction, which can suppress the formation of inactive phases like nickel aluminate (NiAl₂O₄) when nickel is used as the active metal. researchgate.net

Key benefits of using AlCeO₃-based systems in DRM include:

Enhanced Carbon Resistance: The redox properties of ceria (Ce⁴⁺/Ce³⁺) facilitate the gasification of deposited carbon by providing a source of lattice oxygen, thereby keeping the active metal sites clean and accessible. researchgate.netmdpi.com This is often attributed to ceria's high oxygen storage capacity.

Improved Metal Dispersion: The presence of the CeAlO₃ structure can lead to better dispersion and stabilization of the active metal nanoparticles (e.g., Ni), preventing them from sintering at high temperatures. mdpi.com

Promotion of CO₂ Activation: As discussed previously, the basic sites and oxygen vacancies associated with the ceria component promote the dissociative adsorption of CO₂, a crucial step in the DRM reaction mechanism. mdpi.commdpi.com

Studies have shown that for Ni/Al₂O₃ catalysts, the addition of CeO₂ leads to the formation of CeAlO₃, enhancing the catalyst's resistance to carbon formation. researchgate.net However, there is an optimal loading of CeO₂, as excessive amounts can lead to a decrease in the specific surface area of the catalyst. researchgate.net The interaction between nickel and the CeAlO₃ interface is believed to create highly active sites for methane activation. mdpi.com

Partial Oxidation of Methane (POM) over AlCeO3-containing Catalysts

Aluminum cerium oxide is utilized as a support material for catalysts in the partial oxidation of methane (POM), a process aimed at producing hydrogen and syngas. In this application, AlCeO₃ serves as a robust foundation for active metals, typically nickel, enhancing both the activity and stability of the catalyst. sciencepublishinggroup.comresearchgate.netresearchgate.net

Investigations into Ni catalysts supported on AlCeO₃ have demonstrated their potential for high hydrogen yields. sciencepublishinggroup.comresearchgate.netresearchgate.net The performance of these catalysts can be further improved by the addition of promoters, such as lanthanum (La). sciencepublishinggroup.comresearchgate.netresearchgate.net For example, a La-promoted Ni(5)/AlCeO₃ catalyst achieved a hydrogen yield of 89.1% under specific reaction conditions. sciencepublishinggroup.comresearchgate.netresearchgate.net This high yield was significantly better than that of unpromoted catalysts or those promoted with other elements like yttrium. sciencepublishinggroup.comresearchgate.net

The superior performance of AlCeO₃-supported catalysts in POM is linked to several factors:

Oxygen Vacancies: The redox couple Ce⁴⁺/Ce³⁺ in the support material facilitates the creation of oxygen vacancies in the lattice. These vacancies are believed to play a crucial role in the reaction mechanism, likely by participating in the activation of oxygen. sciencepublishinggroup.comresearchgate.netresearchgate.net

Strong Metal-Support Interaction (SMSI): The AlCeO₃ support promotes a strong interaction with the nickel particles. This SMSI effect helps to increase the dispersion of the active metal and stabilizes the nanoparticles against sintering under reaction conditions. sciencepublishinggroup.comresearchgate.netresearchgate.net

Enhanced Surface Species: The addition of promoters like lanthanum to the Ni/AlCeO₃ system has been shown to increase the surface concentration of beneficial oxygen species (O⁻, O₂⁻) and oxygen vacancies, which contributes to the higher catalytic activity. sciencepublishinggroup.comresearchgate.netresearchgate.net

Characterization studies confirm that on these catalysts, the active metals (e.g., Ni, La, Ce) are uniformly distributed as nanoparticles on the support surface, which is crucial for achieving high catalytic efficiency. sciencepublishinggroup.comresearchgate.netresearchgate.net

| Catalyst | Promoter | H₂ Yield (%) | Key Findings |

|---|---|---|---|

| Ni(5)/AlCeO₃ | Lanthanum (La) | 89.1 | Increased oxygen vacancies and strong metal-support interaction led to high H₂ yield. sciencepublishinggroup.comresearchgate.netresearchgate.net |

| Ni(5)/AlCeO₃ | Cerium (Ce) | Lower than La-promoted | Demonstrated the beneficial effect of the AlCeO₃ support. sciencepublishinggroup.comresearchgate.net |